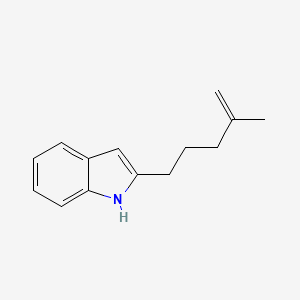
2-(4-Methylpent-4-en-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpent-4-en-1-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-methylpent-4-en-1-yl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-4-en-1-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of indole with 4-methylpent-4-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpent-4-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups to the indole ring.
Scientific Research Applications
2-(4-Methylpent-4-en-1-yl)-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpent-4-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. The indole ring structure allows it to interact with various enzymes, receptors, and proteins, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: Similar structure but with a methyl group instead of the 4-methylpent-4-en-1-yl group.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group at the 3-position of the indole ring.
2-Phenylindole: Features a phenyl group attached to the indole ring.
Uniqueness
2-(4-Methylpent-4-en-1-yl)-1H-indole is unique due to the presence of the 4-methylpent-4-en-1-yl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other indole derivatives, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
683800-28-4 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(4-methylpent-4-enyl)-1H-indole |
InChI |
InChI=1S/C14H17N/c1-11(2)6-5-8-13-10-12-7-3-4-9-14(12)15-13/h3-4,7,9-10,15H,1,5-6,8H2,2H3 |
InChI Key |
COJLMDGFMJWBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


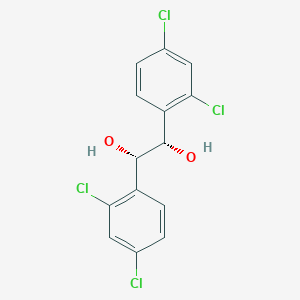
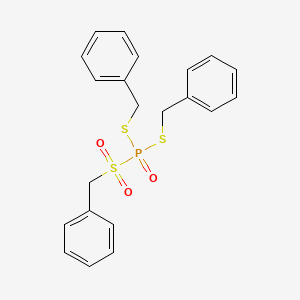

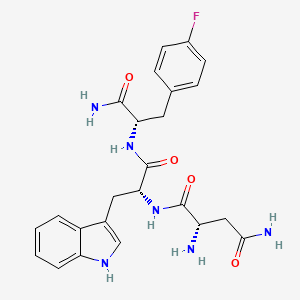
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
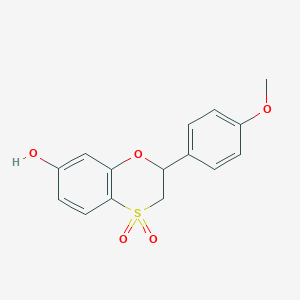
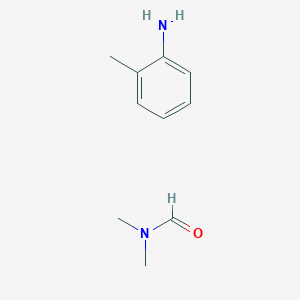
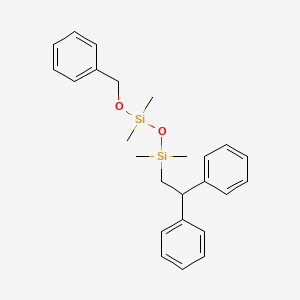
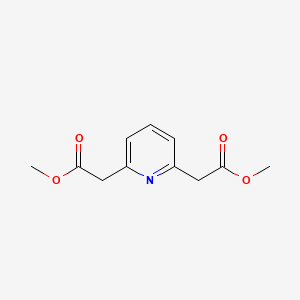
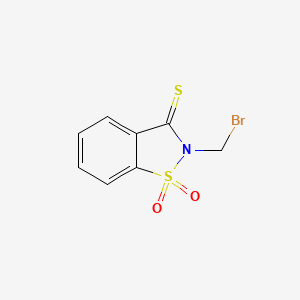
![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)
